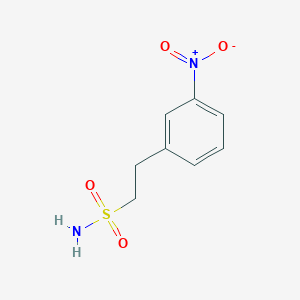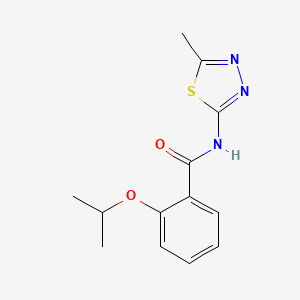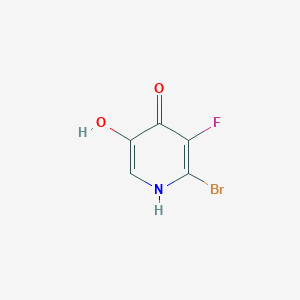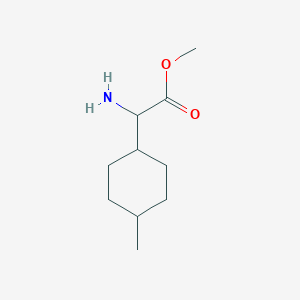
4-(1,3-Thiazol-2-yl)oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-2-yl)oxan-4-ol is a heterocyclic compound that features both a thiazole ring and an oxane (tetrahydropyran) ring The thiazole ring contains both sulfur and nitrogen atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-yl)oxan-4-ol typically involves the cyclization and condensation of haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides under acidic or basic conditions . Another method involves the Gabriel synthesis, where α-acylaminoketones are treated with phosphorus pentasulfide or Lawesson’s reagent .
Industrial Production Methods
Industrial production of thiazole derivatives often employs large-scale cyclization reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Thiazol-2-yl)oxan-4-ol undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole and oxane derivatives.
Applications De Recherche Scientifique
4-(1,3-Thiazol-2-yl)oxan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as sensors and catalysts
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-2-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
4-(1,3-Thiazol-2-yl)oxan-4-ol can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart is its unique combination of the thiazole and oxane rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
4-(1,3-thiazol-2-yl)oxan-4-ol |
InChI |
InChI=1S/C8H11NO2S/c10-8(1-4-11-5-2-8)7-9-3-6-12-7/h3,6,10H,1-2,4-5H2 |
Clé InChI |
WHOMAYRRFFNNPA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=NC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium (4,4-difluorobicyclo[4.1.0]heptan-1-yl)trifluoroborate](/img/structure/B13503481.png)


![Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13503498.png)
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate](/img/structure/B13503499.png)
![8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13503506.png)


![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)

![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)


